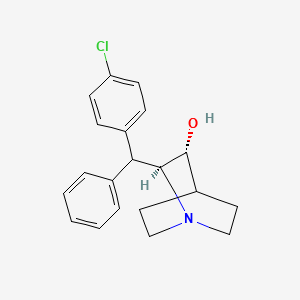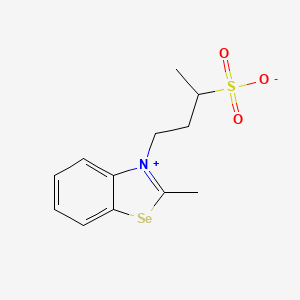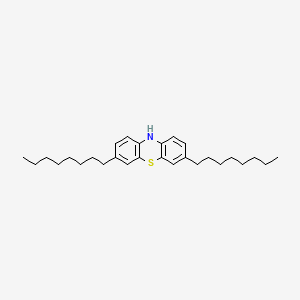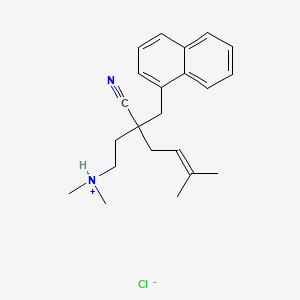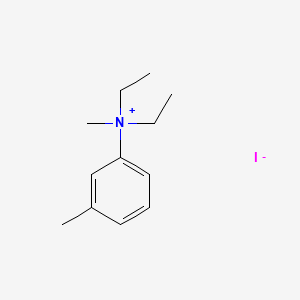
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the hydroxy and phenyl groups, and subsequent formation of the furamide moiety. Common reagents used in these reactions include phenylmagnesium bromide, methyl iodide, and furamide derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the piperidine ring or the furamide moiety, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the phenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-methyl-, hydrochloride
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-ethyl-, hydrochloride
Uniqueness
The unique structural features of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride, such as the specific arrangement of the hydroxy and phenyl groups, contribute to its distinct pharmacological profile. This uniqueness can result in different binding affinities and activities compared to similar compounds.
属性
CAS 编号 |
53-27-0 |
|---|---|
分子式 |
C25H29ClN2O3 |
分子量 |
441.0 g/mol |
IUPAC 名称 |
N-[1-(4-hydroxy-4-phenylpiperidin-1-yl)propan-2-yl]-N-phenylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O3.ClH/c1-20(19-26-16-14-25(29,15-17-26)21-9-4-2-5-10-21)27(22-11-6-3-7-12-22)24(28)23-13-8-18-30-23;/h2-13,18,20,29H,14-17,19H2,1H3;1H |
InChI 键 |
IEPPCSKVUNZEMU-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCC(CC1)(C2=CC=CC=C2)O)N(C3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


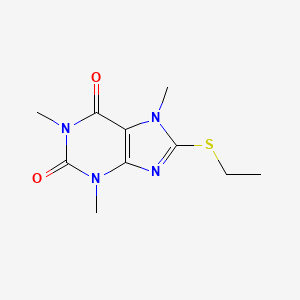
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

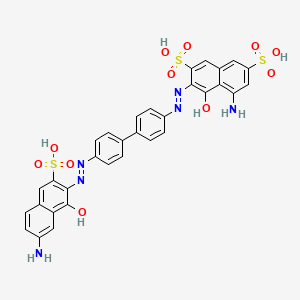
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
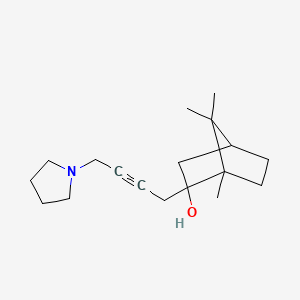
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
